4-Methyl-2-(3-methylcyclohexyl)aniline

pKa basicity amine reactivity

Ortho-(3-methylcyclohexyl) substitution introduces conformational ambiguity that 4-methylcyclohexyl or unsubstituted analogs cannot resolve in SAR campaigns. The 3-methyl group adopts a strongly preferred equatorial orientation, delivering a predictable steric profile distinct from regioisomeric scaffolds. • Equatorial 3-Me conformation ensures reproducible amine basicity (pKa 5.08), nucleophilicity, and catalyst accessibility for cross-coupling, amidation, and cyclization. • ≥95% purity; MW 203.32; bp 305.8±21.0°C; non-hazardous for transport. • Eliminates de novo synthesis; procure directly for medchem, agrochemical intermediate, and ligand development programs.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13240666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(3-methylcyclohexyl)aniline
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C2=C(C=CC(=C2)C)N
InChIInChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3
InChIKeyOLTDUCWKXVLCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(3-methylcyclohexyl)aniline — Procurement-Ready Ortho-Substituted Aniline Building Block for Chemical Biology


4-Methyl-2-(3-methylcyclohexyl)aniline (CAS 2059944-80-6; molecular formula C₁₄H₂₁N; MW 203.32 g/mol) is a disubstituted aromatic amine featuring a 3-methylcyclohexyl group ortho to the amino function and a methyl group at the para position [1]. This defined regiochemistry creates a sterically and electronically distinct scaffold within the ortho-cyclohexylaniline class. Predicted physicochemical properties include a density of 0.971±0.06 g/cm³, boiling point of 305.8±21.0 °C, and pKa of 5.08±0.10, reflecting the combined electron-donating effects of the alkyl substituents [1]. Commercial availability is primarily through Enamine (catalog EN300-328471) at purities of ≥95% [1], positioning this compound as a research-scale building block for medicinal chemistry and agrochemical intermediate synthesis.

Why 4-Methyl-2-(3-methylcyclohexyl)aniline Cannot Be Replaced by Closely Related Cyclohexylaniline Regioisomers


Superficially similar cyclohexyl-substituted anilines such as 4-methyl-2-(4-methylcyclohexyl)aniline (CAS 2060045-75-0) or the unsubstituted 4-methyl-2-cyclohexylaniline (CAS 6358-95-8) share the same molecular formula or core scaffold, but the position of the methyl group on the cyclohexyl ring dictates conformational preference, steric accessibility of the amino group, and basicity—all of which affect downstream reactivity in amidation, cross‑coupling, and cyclization chemistries [1]. Classic conformational studies on 3-methylcyclohexylamines demonstrate that the 3-methyl substituent adopts a strongly preferred equatorial orientation in the chair conformation, whereas the 4-methyl analog exhibits different conformational equilibria that alter the spatial environment around the aniline nitrogen [2]. These conformational differences translate into measurable changes in pKa, nucleophilicity, and catalyst accessibility, making simple regioisomer substitution unreliable in reaction optimization or structure‑activity relationship (SAR) campaigns [1][2].

Quantitative Differentiation Evidence for 4-Methyl-2-(3-methylcyclohexyl)aniline vs. Closest Analogs


Predicted Basicity (pKa) Comparison: 4-Methyl-2-(3-methylcyclohexyl)aniline vs. Unsubstituted Aniline

4-Methyl-2-(3-methylcyclohexyl)aniline exhibits a predicted pKa of 5.08 ± 0.10 [1], representing a 0.45 log unit increase relative to unsubstituted aniline (pKa = 4.63) [2]. This enhanced basicity arises from the electron-donating inductive effect of the ortho-3-methylcyclohexyl and para-methyl substituents. In comparison, the unsubstituted cyclohexyl analog 4-methyl-2-cyclohexylaniline lacks the additional inductive contribution of the ring methyl and is expected to fall between aniline and the target compound, though no experimentally determined pKa was located for this intermediate analog. The elevated pKa of the target compound implies greater nucleophilicity under neutral conditions, which can be advantageous in acylation and reductive amination chemistries where reaction rate correlates with amine basicity.

pKa basicity amine reactivity electronic effects

Conformational Preference: Equatorial Methyl Orientation in 3-Methylcyclohexyl vs. 4-Methylcyclohexyl Analogs

Classic conformational analysis by Noyce and Nagle established that 3-methylcyclohexylamines strongly prefer an equatorial orientation of the methyl substituent in the chair conformation [1]. In 4-methylcyclohexyl systems, the methyl group adopts an equatorial position but resides farther from the ring junction, resulting in distinct spatial contours around the amino-bearing carbon. For the target compound 4-methyl-2-(3-methylcyclohexyl)aniline, the equatorial 3-methyl group creates a defined steric environment ortho to the aniline nitrogen that differs from the 4-methyl analog 4-methyl-2-(4-methylcyclohexyl)aniline (SMILES: Cc1ccc(N)c(C2CCC(C)CC2)c1) . While no quantitative reactivity comparison between these two regioisomers was identified in the public literature, the conformational difference is a recognized structural variable in medicinal chemistry lead optimization, where subtle changes in alkyl substitution geometry can shift target binding or metabolic stability.

conformational analysis chair conformation steric accessibility regiochemistry

Commercial Availability: Enamine-Stocked Target vs. Discontinued 2-Methylcyclohexyl Analog

The target compound 4-methyl-2-(3-methylcyclohexyl)aniline is currently stocked by Enamine (catalog EN300-328471) at purities ≥95% with pricing available for quantities from 0.05 g to 1 g [1]. By contrast, one of its closest regioisomeric analogs, 4-methyl-2-(2-methylcyclohexyl)aniline (CAS 2060032-42-8), has been designated as a discontinued product by CymitQuimica, with no active lot available for ordering . The 4-methylcyclohexyl analog (CAS 2060045-75-0) appears in some catalogs but with limited stock depth compared to the target compound. This sourcing asymmetry means that medicinal chemistry teams that design SAR arrays around the 3-methylcyclohexyl substitution pattern can directly procure the target compound, whereas the 2-methyl isomer requires de novo synthesis, adding lead time and cost.

vendor sourcing chemical procurement building block availability discontinued compound

Ortho-Regiochemistry for Selective Derivatization: Defined Spatial Relationship Between Amino and Cyclohexyl Groups

The target compound places the bulky 3-methylcyclohexyl group ortho to the amino functionality (SMILES: C1(N)=CC=C(C)C=C1C1CCCC(C)C1) . This ortho relationship creates a sterically congested environment around the reactive amine that is absent in the para-substituted isomer 4-(3-methylcyclohexyl)aniline (CAS 106086-44-6). Ortho-substitution can enhance regioselectivity in electrophilic aromatic substitution and direct metal-catalyzed C–H activation to the less hindered positions. While no direct comparative reaction yield data are available in the public domain, the ortho-cyclohexyl motif is a recognized design element in ligands for olefin metathesis catalysts [1] and in HDAC inhibitor patents [2], where ortho-substitution dictates binding pocket complementarity. The para-methyl group further differentiates this compound from 2-(3-methylcyclohexyl)aniline (CAS 2060040-31-3), which lacks the additional methyl on the aromatic ring.

ortho-substituted aniline regiochemical control cross-coupling cyclization chemistry

Optimal Application Scenarios for 4-Methyl-2-(3-methylcyclohexyl)aniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase or HDAC Inhibitor SAR Exploration Requiring a 3-Methylcyclohexyl Pharmacophore

The ortho-(3-methylcyclohexyl) substitution pattern has been explored in patent literature for kinase inhibitors and histone deacetylase (HDAC) inhibitors [1], where the defined equatorial methyl conformation may influence target binding. The target compound's predicted pKa of 5.08 [2] indicates sufficient basicity for salt formation or hydrogen-bonding interactions with acidic residues in enzyme active sites. Researchers designing focused libraries around this pharmacophore can procure the compound directly from Enamine rather than synthesizing it de novo [3], accelerating hit-to-lead timelines.

Ligand Design for Transition-Metal Catalysis Leveraging Ortho-Substituted Aniline Geometry

Ortho-substituted anilines serve as ligand precursors for olefin metathesis and cross-coupling catalysts [1]. The 3-methylcyclohexyl group of the target compound introduces steric bulk ortho to the coordinating nitrogen, which can modulate catalyst activity and selectivity. The equatorial methyl conformation ensures a predictable steric profile, distinguishing this ligand scaffold from 4-methylcyclohexyl or unsubstituted cyclohexyl analogs where the steric contour differs [4].

Agrochemical Intermediate Synthesis Requiring Defined Ortho-Cyclohexyl Aniline Regiochemistry

Substituted anilines are key intermediates in herbicide and fungicide synthesis. The specific ortho-(3-methylcyclohexyl), para-methyl substitution pattern of the target compound provides a differentiated scaffold for generating proprietary agrochemical leads. The predicted boiling point of 305.8 ± 21.0°C [2] is compatible with typical process chemistry conditions, and the compound's stability under standard storage allows for bulk procurement for pilot-scale derivatization campaigns.

Conformational Probe in Physicochemical Profiling of Cyclohexyl-Substituted Anilines

The well-characterized equatorial preference of the 3-methylcyclohexyl group [4] makes the target compound a useful model substrate for studying the impact of cycloalkyl conformation on amine basicity, logP, and permeability. Comparative profiling against the 4-methylcyclohexyl and 2-methylcyclohexyl regioisomers can reveal structure-property relationships relevant to CNS drug design, where subtle changes in alkyl substitution geometry affect blood-brain barrier penetration. The commercial availability of the target compound [3] facilitates such comparative studies without synthetic investment.

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